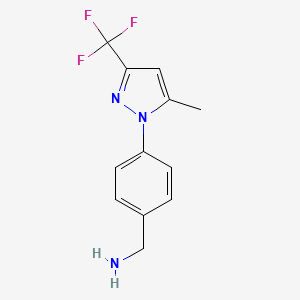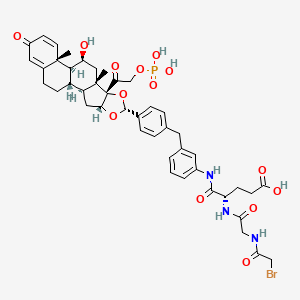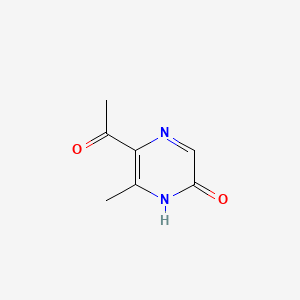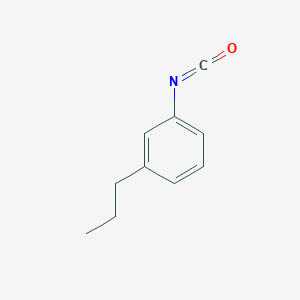
1-Isocyanato-3-propylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-propylbenzene can be synthesized through several methods, including:
Phosgene Method: This traditional method involves the reaction of an amine with phosgene (COCl2) to produce the isocyanate. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed.
Non-Phosgene Methods: These include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea as starting materials.
Industrial Production Methods: Industrial production of this compound often involves the phosgene method due to its efficiency and scalability. there is a growing interest in non-phosgene methods to reduce environmental impact and improve safety .
化学反応の分析
Types of Reactions: 1-Isocyanato-3-propylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as amines and alcohols, forming ureas and urethanes.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the plastics industry
Common Reagents and Conditions:
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions
科学的研究の応用
1-Isocyanato-3-propylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and the development of medical devices.
作用機序
The mechanism of action of 1-isocyanato-3-propylbenzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical reactions, including the formation of urethanes and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
1-Isocyanato-3-propylbenzene can be compared with other isocyanate compounds, such as:
Phenyl Isocyanate: Similar structure but lacks the propyl group, making it less hydrophobic.
Methyl Isocyanate: Smaller alkyl group, leading to different reactivity and physical properties.
Toluene Diisocyanate (TDI): Contains two isocyanate groups, making it more reactive and suitable for producing rigid polyurethanes
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the isocyanate group with the hydrophobicity of the propyl group, making it suitable for specialized applications in polymer chemistry and materials science .
特性
CAS番号 |
61605-45-6 |
|---|---|
分子式 |
C10H11NO |
分子量 |
161.20 g/mol |
IUPAC名 |
1-isocyanato-3-propylbenzene |
InChI |
InChI=1S/C10H11NO/c1-2-4-9-5-3-6-10(7-9)11-8-12/h3,5-7H,2,4H2,1H3 |
InChIキー |
AAHIFMPIIKLKKX-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CC=C1)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


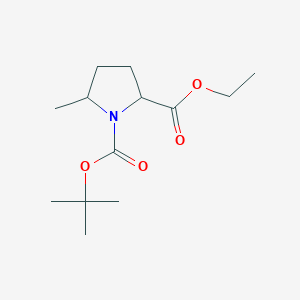
![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
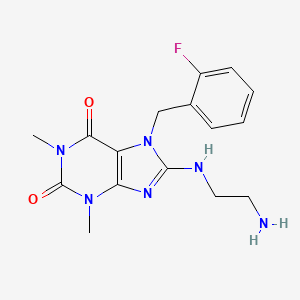
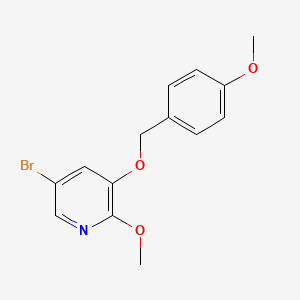
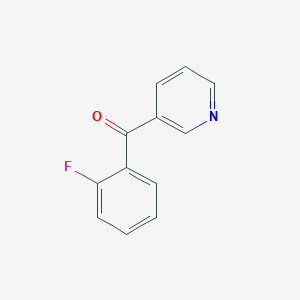

![4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
![(6S)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B13913014.png)
![3-[(1S)-1-benzyloxyethyl]oxetane](/img/structure/B13913022.png)
![4'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13913027.png)
